N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10(9-2-1-7-19-9)14-12-16-15-11(18-12)8-3-5-13-6-4-8/h1-7H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNCPEHQLYNBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-Amine
Procedure :
- Hydrazide Formation : Pyridine-4-carboxylic acid (1.23 g, 10 mmol) is refluxed with thionyl chloride (5 mL) to form the acid chloride, which is then treated with hydrazine hydrate (0.5 mL) in ethanol to yield pyridine-4-carbohydrazide.
- Cyclization : The hydrazide (1.0 g, 6.7 mmol) is mixed with carbon disulfide (2 mL) and potassium hydroxide (1.12 g) in ethanol. After refluxing for 12 hours, the mixture is acidified to precipitate 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
- Amination : The thiol intermediate is treated with ammonia in methanol under pressure to replace the thiol group with an amine, yielding 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine.
Characterization :
Coupling with Thiophene-2-Carboxylic Acid
Procedure :
- Activation of Carboxylic Acid : Thiophene-2-carboxylic acid (1.28 g, 10 mmol) is treated with thionyl chloride (5 mL) to form the acid chloride.
- Amide Bond Formation : The acid chloride is reacted with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (1.5 g, 8.3 mmol) in dichloromethane using triethylamine (2 mL) as a base. The mixture is stirred at room temperature for 6 hours.
- Purification : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from methanol to yield the title compound.
Characterization :
- Yield : 72% (1.9 g).
- IR (KBr) : 1684 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 8.85 (s, 2H, pyridine-H), 7.92–7.45 (m, 3H, thiophene-H), 6.99 (s, 1H, NH).
- ¹³C NMR : δ 167.2 (C=O), 161.8 (C=N), 142.1–121.3 (aromatic carbons).
Alternative Synthetic Routes
One-Pot Cyclocondensation
Procedure :
A mixture of thiophene-2-carbohydrazide (1.42 g, 10 mmol), pyridine-4-carbonyl chloride (1.58 g, 10 mmol), and phosphorus oxychloride (5 mL) is heated at 80°C for 8 hours. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized.
Advantages :
Microwave-Assisted Synthesis
Procedure :
The hydrazide and acid chloride are mixed in a microwave vial with DMF (5 mL) and irradiated at 150°C for 20 minutes. The product is extracted with ethyl acetate and purified.
Benefits :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Stepwise Coupling | 72 | 14 | 98 | SOCl₂, Et₃N |
| One-Pot Cyclization | 78 | 8 | 95 | POCl₃ |
| Microwave-Assisted | 90 | 0.3 | 99 | DMF, MW irradiation |
Challenges and Optimization
- Regioselectivity : Competing reactions at the oxadiazole’s 2- and 5-positions require careful control of stoichiometry.
- Purification : Silica gel chromatography is essential to remove by-products like unreacted hydrazide.
- Scale-Up : Microwave methods, while efficient, face limitations in industrial-scale production due to equipment costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) .
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Reduction: : The oxadiazole ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
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Substitution: : The pyridine ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) .
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NBS, NCS
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives
Scientific Research Applications
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
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Medicinal Chemistry: : This compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
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Materials Science: : The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
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Organic Synthesis: : It serves as a valuable building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
-
Pathways Involved: : By modulating the activity of these targets, the compound can affect various cellular pathways, such as apoptosis (programmed cell death) and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide (hereafter referred to as Compound A ) with analogous heterocyclic carboxamides, focusing on structural features, synthesis pathways, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings
Structural Influence on Bioactivity :
- Compound A ’s thiophene core differentiates it from thiazole-based analogs (e.g., 3a ). Thiophene’s larger aromatic system may enhance lipophilicity and membrane permeability compared to thiazole derivatives, though this requires experimental validation .
- The pyridin-4-yl group in Compound A and 3a is critical for hydrogen bonding with enzyme active sites, as observed in acetylcholinesterase inhibition studies .
Synthetic Pathways :
- Compound A is synthesized via coupling of thiophene-2-carboxylic acid with 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, whereas thiazole analogs (e.g., 3a ) require additional steps, such as thiol-alkylation with K₂CO₃ in acetone .
- Carboxamide coupling reactions in Compound A ’s synthesis align with methods used for substituted thiazole carboxamides, where classic coupling reagents (e.g., HATU, EDCI) are employed .
Biological Efficacy: Thiazole-oxadiazole hybrids (e.g., 3a) exhibit potent acetylcholinesterase inhibition (IC₅₀ = 1.2 µM), attributed to the synergistic electron-withdrawing effects of oxadiazole and pyridine . Compound A’s thiophene variant may modulate this activity due to altered electronic profiles.
Physicochemical Properties: Crystallographic data for isoxazole-thiazole hybrids (e.g., 4) reveal planar geometries conducive to stacking interactions, suggesting Compound A may exhibit similar stability . Solubility challenges are noted for pyridinyl-oxadiazole compounds due to their hydrophobic cores, a limitation that may extend to Compound A .
Biological Activity
N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridinyl moiety linked to an oxadiazole ring and a thiophene carboxamide structure. The chemical formula is , which indicates the presence of nitrogen and sulfur heteroatoms that contribute to its biological activity.
Antimycobacterial Activity
Several studies have highlighted the antimycobacterial properties of derivatives of oxadiazoles, including those similar to this compound. For instance, a study reported that 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives exhibited significant activity against Mycobacterium tuberculosis (M. tuberculosis) strains, including isoniazid-resistant variants. The structure–activity relationship (SAR) indicated that substitutions at the para position of the pyridine ring enhanced activity against these strains .
| Compound | MIC (µg/mL) | Activity against M. tuberculosis |
|---|---|---|
| 5a | 0.25 | Susceptible |
| 5c | 0.045 | Most potent |
| 5f | >10 | Resistant |
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial properties against various pathogens. A study showed that substituted phenyl derivatives of pyridinyl oxadiazoles demonstrated activity against common bacteria such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring was found to enhance antibacterial efficacy .
Anticancer Activity
Research into the anticancer potential of oxadiazole derivatives has revealed promising results. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, derivatives based on the oxadiazole scaffold were tested for their ability to inhibit cell proliferation in breast cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring could significantly enhance anticancer activity .
Case Study: Cytotoxicity Assay Results
A study conducted on several oxadiazole derivatives reported IC50 values indicating their effectiveness against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 10 |
| Compound C | A549 (Lung) | 20 |
The findings suggest that modifications to the thiophene or oxadiazole rings can lead to enhanced cytotoxicity.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes in cancer cells.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
